Product packaging for Crassin acetate(Cat. No.:)

Crassin acetate

Cat. No.: B1232120
M. Wt: 376.5 g/mol
InChI Key: WMGWWFHPPNGBBT-OHUVSVFSSA-N
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Description

Historical Context of Marine Natural Products Discovery

The exploration of natural products for medicinal and other beneficial uses has a long history, with early records dating back to ancient Mesopotamia. nih.gov While terrestrial plants and microorganisms have historically been the primary focus, the investigation of marine environments for novel chemical compounds began in earnest in the mid-20th century. nih.goveco-vector.com The vast biodiversity of the oceans, with many phyla having no terrestrial counterparts, suggested a rich and untapped source of unique chemical structures. pharmaceutical-journal.com

A pivotal moment in marine natural products research was the discovery of the C-nucleosides spongouridine (B1667586) and spongothymidine (B1329284) from the Caribbean sponge Cryptotheca crypta in the early 1950s. nih.gov These compounds exhibited antiviral properties and spurred the development of synthetic analogs like cytosine arabinoside (Ara-C), an anticancer agent, and Ara-A, an antiviral agent. nih.gov Another significant discovery was the identification of prostaglandins (B1171923) in commercially viable amounts from the gorgonian Plexaura homomalla, which provided a major catalyst for the search for bioactive marine natural products. nus.edu.sg These early successes paved the way for a new era of drug discovery, with researchers increasingly turning their attention to the chemical treasures of the sea. pharmaceutical-journal.comresearchgate.net

Crassin Acetate (B1210297) as a Cembrane (B156948) Diterpenoid

Crassin acetate is a naturally occurring chemical compound classified as a cembrane diterpenoid. nih.govnih.gov This classification signifies that its molecular structure is based on a 14-membered carbon ring, a characteristic feature of the cembrane family of diterpenoids. nih.govmdpi.com First isolated in 1960 from the gorgonian Pseudoplexaura porosa, this compound is a lactonic cembrane diterpene, meaning its structure contains a lactone ring. nih.govresearchgate.net This compound has been identified as a principal component in several species of the Pseudoplexaura genus. nus.edu.sgnih.gov

The structure of this compound has been the subject of extensive research, and its complex, polyoxygenated macrocyclic nature presents a significant challenge for synthetic chemists. researchgate.netacs.org The total synthesis of this compound has been a notable goal in organic chemistry, with various strategies being developed to construct its intricate framework. researchgate.netacs.orgforskningsradet.nohawaii.edu

Ecological and Biological Significance of this compound Origin (e.g., from Pseudoplexaura gorgonians)

This compound is predominantly found in gorgonians of the Pseudoplexaura genus, including P. porosa, P. flagellosa, P. wagenaari, and P. crucis. nus.edu.sgnih.gov These soft corals, also known as sea whips or sea fans, are prominent inhabitants of Caribbean coral reefs. The high concentration of this compound in these organisms, which can constitute up to 1.5% of the dry weight of the cortex, suggests it plays a crucial ecological role. researchgate.net

One of the primary functions of this compound is believed to be chemical defense. researchgate.net Gorgonians are sessile, soft-bodied organisms that are vulnerable to predation and overgrowth by competing organisms. researchgate.net The production of bioactive compounds like this compound likely serves as a deterrent to predators and inhibits the growth of fouling organisms. researchgate.netresearchgate.net

The biosynthesis of this compound is a topic of ongoing investigation. Research indicates that the symbiotic zooxanthellae (dinoflagellates of the genus Symbiodinium) living within the gorgonian tissues are involved in its production. researchgate.netuchicago.edu While the crystals of this compound are found extracellularly in the gorgonian's endoderm, which contains the zooxanthellae, studies have shown that both CO2 and acetate are precursors for this diterpene, with acetate being a more efficient precursor. uchicago.edu This suggests a collaborative biosynthetic effort between the host gorgonian and its algal symbionts. uchicago.edu

The biological activity of this compound extends beyond its ecological role. It has been shown to possess a range of interesting pharmacological properties, which will be detailed in the following section.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O5 B1232120 Crassin acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H32O5

Molecular Weight

376.5 g/mol

IUPAC Name

[(4E,8E,12S)-12-hydroxy-4,8,12-trimethyl-16-methylidene-15-oxo-14-oxabicyclo[11.3.1]heptadeca-4,8-dien-2-yl] acetate

InChI

InChI=1S/C22H32O5/c1-14-8-6-9-15(2)12-19(26-17(4)23)18-13-20(27-21(24)16(18)3)22(5,25)11-7-10-14/h9-10,18-20,25H,3,6-8,11-13H2,1-2,4-5H3/b14-10+,15-9+/t18?,19?,20?,22-/m0/s1

InChI Key

WMGWWFHPPNGBBT-OHUVSVFSSA-N

Isomeric SMILES

C/C/1=C\CC[C@](C2CC(C(C/C(=C/CC1)/C)OC(=O)C)C(=C)C(=O)O2)(C)O

Canonical SMILES

CC1=CCCC(C2CC(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2)(C)O

Synonyms

crassin acetate

Origin of Product

United States

Isolation and Structural Elucidation Methodologies

Advanced Chromatographic Techniques for Isolation

The initial step in studying crassin acetate (B1210297) involves its separation from the complex mixture of organic compounds present in the source organism, such as the gorgonian Pseudoplexaura porosa. nih.gov Early methods involved solvent extraction of the organism's tissues, followed by purification steps.

Modern isolation protocols rely heavily on a combination of chromatographic techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: This is a fundamental purification technique used in the initial fractionation of the crude extract. The extract is passed through a column packed with an adsorbent like silica (B1680970) gel, and solvents of increasing polarity are used to elute different compounds at different times.

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of the column chromatography separation and to assess the purity of the collected fractions. nih.gov

High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure crassin acetate suitable for spectroscopic analysis, preparative HPLC is the method of choice. This technique uses high pressure to pass the solvent through a column with smaller particle sizes, achieving a much higher resolution of separation than standard column chromatography.

Spectroscopic Approaches for Structural Determination

Once a pure sample of this compound is obtained, its molecular structure is pieced together using various spectroscopic methods. Each technique provides a different piece of the structural puzzle.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and how they are connected to neighboring protons.

¹³C NMR (Carbon-13 NMR): This method reveals the number of unique carbon atoms in the molecule. The complete assignment of the ¹³C NMR spectrum of this compound was a crucial step in confirming its cembranoid skeleton. acs.org Techniques such as Selective Proton-Decoupled ¹³C NMR (SESFORD) were instrumental in this assignment. acs.org Two-dimensional NMR techniques, developed later, have further simplified and confirmed these assignments by showing direct and long-range correlations between protons and carbons.

Below is a table of the reported ¹³C NMR chemical shift data for this compound.

Carbon AtomChemical Shift (ppm)
1134.8
2124.9
339.5
424.8
529.5
635.1
7127.1
8134.2
938.6
1024.1
1174.0
1259.8
1383.2
1477.9
15170.1
1648.0
17123.0
18139.7
19 (CH₃)15.1
20 (CH₃)17.1
21 (CH₃)27.5
22 (OCOCH₃)170.5
23 (OCOCH₃)21.3
Note: Assignments for C-5 and C-6 may be interchangeable.
Data sourced from Martin, G. E., Matson, J. A., & Weinheimer, A. J. (1979). J. Am. Chem. Soc., 101(7), 1888-1891. acs.org

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula, C₂₂H₃₂O₅ for this compound. This information is fundamental and serves as a starting point for interpreting other spectroscopic data.

X-ray crystallography is the gold standard for the unequivocal determination of the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a precise map of the atomic positions can be generated. The initial structural proposal for this compound was ultimately confirmed by X-ray analysis, which definitively established the connectivity of the atoms and, crucially, the relative stereochemistry of its multiple chiral centers. The structure of related cembranoids has also been confirmed by this powerful technique. shareok.org

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. Since enantiomers (mirror-image isomers) produce mirror-image ECD spectra, this technique is highly sensitive to the molecule's absolute configuration. For complex molecules like this compound, the experimental ECD spectrum is often compared with spectra predicted by quantum mechanical calculations for the possible stereoisomers. A match between the experimental and a calculated spectrum allows for the confident assignment of the molecule's absolute configuration.

X-ray Crystallography

Chiroptical Studies for Absolute Configuration Assignment

Chiroptical studies encompass techniques that probe the interaction of a chiral molecule with polarized light, including ECD and optical rotation measurements. These methods are essential for assigning the absolute configuration of a natural product, which is the actual three-dimensional arrangement of its atoms. semanticscholar.orgusm.edu The determination of the absolute stereochemistry of this compound relied on these chiroptical properties, in conjunction with the relative stereochemistry provided by NMR and X-ray crystallography. By comparing the chiroptical data of this compound to that of related compounds of known configuration, chemists were able to finalize its complete and unambiguous structure. scispace.com

Biosynthesis and Ecological Roles of Crassin Acetate

Investigation of Biosynthetic Pathways in Marine Organisms

The biosynthesis of crassin acetate (B1210297), a complex cembranoid diterpene, is a subject of significant scientific interest, primarily due to its intricate molecular structure and its production within the unique biological context of a coral-symbiont relationship. Research indicates that its formation follows established metabolic routes for terpenes, originating from simple precursor molecules.

Crassin acetate is synthesized through the isoprenoid (or terpenoid) pathway. rushim.ru This fundamental metabolic route is responsible for the creation of a vast array of natural products in various organisms. The pathway begins with the precursor acetyl-CoA and proceeds through a series of key intermediates to build the carbon skeleton of the final molecule. frontiersin.orgimperial.ac.uk Both carbon dioxide and acetate have been identified as precursors for this diterpene, with acetate being approximately ten times more efficient in experimental settings. uchicago.edu

The general isoprenoid pathway involves the synthesis of the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). frontiersin.org These units are sequentially condensed to form larger prenyl diphosphates. For a diterpene like this compound, which has a 20-carbon skeleton, the key intermediate is geranylgeranyl diphosphate (GGPP), formed from the condensation of one FPP and one IPP. frontiersin.orgresearchgate.net

The synthesis of these intermediates is governed by a series of specific enzymes. While the precise enzyme system dedicated to this compound cyclization and modification in its host organism is a complex area of study, the foundational enzymatic steps are well-understood. For instance, acetyl-CoA synthetase is crucial for forming acetyl-CoA from acetate, a key starting material. ebi.ac.uk The subsequent steps to form IPP and DMAPP can occur via two distinct routes: the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. frontiersin.orgresearchgate.net Terpene synthases then catalyze the conversion of the prenyl diphosphates into the diverse terpene skeletons. slideshare.net

Key Intermediates in the Isoprenoid Pathway Leading to Diterpenes

IntermediateAbbreviationDescriptionReference
Acetyl-Coenzyme AAcetyl-CoAA primary precursor molecule for the isoprenoid pathway. frontiersin.org
Isopentenyl DiphosphateIPPThe fundamental five-carbon (C5) building block of isoprenoids. frontiersin.orgimperial.ac.uk
Dimethylallyl DiphosphateDMAPPAn isomer of IPP, also a C5 building block. frontiersin.orgimperial.ac.uk
Geranyl DiphosphateGPPA ten-carbon (C10) intermediate formed from the condensation of IPP and DMAPP. frontiersin.org
Farnesyl DiphosphateFPPA fifteen-carbon (C15) intermediate formed from the addition of IPP to GPP. frontiersin.org
Geranylgeranyl DiphosphateGGPPThe twenty-carbon (C20) direct precursor to diterpenes, including the cembranoid skeleton of this compound. frontiersin.orgresearchgate.net

The production of this compound is intricately linked to the symbiotic relationship between the gorgonian coral, such as Pseudoplexaura porosa, and its dinoflagellate endosymbionts, commonly known as zooxanthellae (Symbiodinium sp.). uchicago.eduwikipedia.org While early studies suggested that the zooxanthellae were the sole producers, the current understanding points towards a more complex interaction. jcu.edu.aualamy.com

Histological studies have shown that crystals of this compound are located extracellularly, associated with the gorgonian's endodermal tissue which contains the symbiotic zooxanthellae. uchicago.edualamy.com This localization suggests that this compound is a product of the host-zooxanthellae interaction. uchicago.edu It is proposed that while the zooxanthellae possess the necessary enzymatic machinery for terpene formation, the synthesis is likely controlled by the gorgonian host. rushim.rujcu.edu.au This hypothesis is supported by findings that aposymbiotic (lacking symbionts) soft corals can sometimes contain similar terpenes, albeit in much lower quantities, and that the coral host itself is the true producer of terpenoids, with zooxanthellae not being essential for their production but influencing it through primary metabolism. jcu.edu.auresearchgate.net However, other research has demonstrated that isolated zooxanthellae are capable of biosynthesizing diterpenes, indicating they have the complete biochemical pathway. researchgate.netresearchgate.net

Summary of Research on the Role of Zooxanthellae in this compound Production

FindingOrganism StudiedConclusion/HypothesisReference
Crystals are extracellular but associated with endoderm containing zooxanthellae.Pseudoplexaura porosaProduction is a product of host-zooxanthellae interaction. uchicago.edu
Zooxanthellae contain enzymatic machinery for terpene formation.General GorgoniansSynthesis is likely controlled by the gorgonian partner. rushim.ru
In-vitro experiments confirmed the algal origin of the compound.Pseudoplexaura crassaThe gorgonian host was suggested to control the synthesis. jcu.edu.au
Diterpene biosynthesis was demonstrated in isolated dinoflagellate symbionts.Pseudopterogorgia bipinnataSymbiotic zooxanthellae are capable of biosynthesizing diterpenes. researchgate.netresearchgate.net

Isoprenoid Pathway Intermediates and Enzyme Systems

Ecological Functions and Chemical Ecology

This compound is a significant secondary metabolite that plays a crucial role in the survival and ecological interactions of its host organism. Its biological activity is a key component of the coral's chemical defense strategy in the complex marine environment.

Gorgonian corals like Pseudoplexaura porosa have relatively few natural predators, a fact often attributed to their production of defensive chemical compounds. wikipedia.org this compound is considered a key element of this defense. Its toxicity to a range of aquatic organisms strongly supports its function as a predator deterrent. kemdikbud.go.id For example, cembranolides, the class of compounds to which this compound belongs, are known to be toxic and inhibit the ciliary action of organisms such as the ciliate Tetrahymena pyriformis and the larvae of the nudibranch Phestilla sibogae. kemdikbud.go.id This anti-predator function helps protect the coral colony from consumption, allowing it to thrive in environments with numerous potential herbivores and corallivores.

The ecological role of this compound extends beyond simple predator deterrence to encompass a broader range of interspecies chemical interactions. These interactions are vital for competing for space, preventing fouling by other organisms, and mediating microbial associations.

The compound has been shown to be toxic to various marine flagellates, including several species of the genus Symbiodinium, the same genus as the coral's own symbionts. researchgate.net This suggests a potential role in regulating symbiotic relationships or defending against opportunistic or pathogenic microbes. Furthermore, this compound exhibits cytotoxic properties, meaning it is toxic to cells. annualreviews.orgnih.govunesco.org This cytotoxicity could prevent the settlement and growth of fouling organisms, such as algae and invertebrates, on the coral's surface, which is a critical advantage in crowded reef ecosystems. Research has also identified this compound as having immunosuppressive capabilities, which could influence the host's immune response and its interactions with the surrounding microbial community. researchgate.netnih.govnih.gov

Observed Interspecies Effects of this compound

EffectOrganism(s) AffectedEcological ImplicationReference
Toxicity / ImmobilizationMarine Flagellates (including Symbiodinium spp.)Defense, regulation of microbial communities. researchgate.net
Inhibition of Ciliary ActionTetrahymena pyriformis (ciliate), Nudibranch larvaePredator and larval settlement deterrence. kemdikbud.go.id
CytotoxicityVarious cancer cell lines in vitro, mouse fibroblastsGeneral chemical defense, anti-fouling. annualreviews.orgunesco.org
ImmunosuppressionMurine dendritic cells and T cellsModulation of host immune response and microbial interactions. researchgate.netnih.govnih.gov

Synthetic Chemistry of Crassin Acetate and Analogues

Total Synthesis Strategies

The total synthesis of crassin acetate (B1210297) presents significant challenges, particularly in the construction of the 14-membered cembranoid ring and the stereocontrolled installation of multiple chiral centers. Chemists have devised several distinct strategies to overcome these hurdles.

The formation of the large macrocyclic ring is a critical step in any total synthesis of crassin acetate. Various methods have been explored to achieve this key transformation efficiently.

Ring-Closing Metathesis (RCM): Ring-closing metathesis has emerged as a powerful tool for the formation of macrocycles in natural product synthesis. mdpi.comcam.ac.uk In the context of this compound, studies have shown that ring-closing alkyne metathesis (RCAM) is an effective strategy for constructing the 14-membered core. researchgate.netresearchgate.net One approach involved the synthesis of an acyclic diyne precursor, which, upon treatment with an alkyne metathesis catalyst, successfully yielded the desired macrocyclic alkyne. researchgate.net This stands in contrast to attempts using ring-closing olefin metathesis (RCM) for the same transformation, which reportedly failed to produce the macrocycle. researchgate.netresearchgate.net The resulting cycloalkyne from the successful RCAM can then be reduced, for instance using a Lindlar catalyst, to furnish the corresponding (Z)-alkene, offering a stereoselective advantage over diene RCM which can often produce E/Z mixtures in large rings. researchgate.net

Titanium-Induced Carbonyl Coupling (McMurry Reaction): The intramolecular pinacol (B44631) coupling of dicarbonyl compounds, mediated by low-valent titanium reagents (the McMurry reaction), is a classic and effective method for synthesizing large carbocyclic rings. researchgate.netredalyc.orgcapes.gov.br This strategy has been successfully applied to the total synthesis of (±)-crassin. researchgate.netacs.org The key step involves the cyclization of a linear keto aldehyde precursor. nih.govacs.org This reaction, typically using a TiCl₃/Zn-Cu couple, generates a macrocyclic diol. nih.gov In one reported synthesis of crassin, this coupling produced a diol intermediate which was then converted into the natural product through subsequent steps, including stereochemical inversions and translactonization. researchgate.net This method has proven its utility in the synthesis of various cembranoid natural products. researchgate.netrsc.org

Macrocyclization MethodPrecursor TypeKey Reagent(s)Outcome
Ring-Closing Alkyne Metathesis (RCAM) Acyclic DiyneAlkyne Metathesis CatalystMacrocyclic Alkyne
Titanium-Induced Carbonyl Coupling Acyclic Keto AldehydeLow-valent Titanium (e.g., TiCl₃/Zn-Cu)Macrocyclic Diol

This table summarizes key macrocyclization strategies employed in the synthesis of the this compound core.

Achieving the correct stereochemistry of the multiple chiral centers in this compound is paramount. Synthetic strategies have incorporated various stereoselective reactions to construct key fragments and set the desired configurations early in the synthetic sequence.

A prominent method for installing the necessary stereochemistry has been the Sharpless asymmetric epoxidation. researchgate.netresearchgate.net This reaction allows for the enantioselective epoxidation of allylic alcohols, which can be obtained from readily available starting materials like geranyl acetate or farnesyl acetate. researchgate.netresearchgate.net These chiral epoxides are versatile intermediates that can be opened regioselectively to introduce other functionalities and build up the carbon skeleton with the correct stereochemistry. researchgate.net

Other approaches have focused on the stereoselective synthesis of specific synthons. For example, a stereoselective synthesis of a lactone tetrol derivative, envisioned as a potential precursor to this compound, has been described. researchgate.net Another strategy utilized a cycloheptenone to provide a seven-carbon chain for a key synthon, demonstrating the use of cyclic templates to control stereochemistry. researchgate.net The synthesis of an advanced intermediate for this compound has also been reported, highlighting the modular assembly of complex fragments. hawaii.edu

Building upon stereoselective methods, several research efforts have been directed towards the enantioselective total synthesis of this compound, aiming to produce a single enantiomer of the natural product. cristin.no A successful strategy for the enantioselective synthesis of the macrocyclic core of this compound has been reported. researchgate.netresearchgate.netuchicago.edu This approach hinges on the use of Sharpless asymmetric epoxidations on allylic alcohols derived from geranyl acetate or farnesyl acetate to install the initial stereocenters. researchgate.netresearchgate.net Following a series of transformations, the resulting acyclic precursor, now containing the necessary chiral information, undergoes a ring-closing alkyne metathesis reaction to form the macrocycle. This sequence allowed the synthesis of the this compound core from farnesyl acetate in 11 steps. researchgate.net

Stereoselective Synthesis of Key Intermediates

Semisynthesis and Derivatization Research

Semisynthesis, the chemical modification of a natural product, is a common strategy to produce analogues with potentially improved pharmacological properties or to probe structure-activity relationships. researchgate.net While this is a widely used approach in natural product chemistry, specific research detailing the semisynthesis or extensive derivatization of this compound isolated from natural sources is not extensively documented in the literature. Biosynthetic studies have utilized chemical degradation and derivatization to elucidate the metabolic pathways leading to this compound. rushim.ruscribd.com However, dedicated campaigns to generate libraries of semisynthetic this compound derivatives appear to be limited.

Synthesis of this compound Analogs and Structural Variants

The synthesis of analogues and structural variants of natural products is crucial for identifying the key structural features responsible for their biological activity. Research projects have been undertaken with a focus on synthesizing analogues of this compound and other related marine cembranoids. The goal of such programs is to create molecules that may possess enhanced activity, improved selectivity, or more favorable pharmacokinetic properties compared to the parent natural product. While the specific structures of all synthesized this compound analogues are not always detailed, the general strategy involves modifying the core macrocycle, the lactone ring, or the various substituents on the cembranoid skeleton. These efforts contribute to a deeper understanding of the chemical space around the this compound scaffold.

Molecular Pharmacology and Cellular Biology of Crassin Acetate

Investigation of Molecular Mechanisms of Action

Heme Oxygenase-1 (HO-1) System Modulation

Crassin acetate (B1210297) has been identified as a potent inducer of heme oxygenase-1 (HO-1), an enzyme that plays a critical role in cellular defense against oxidative stress and in the regulation of immune responses. researchgate.netnih.govashpublications.orgnih.gov Studies have shown that treatment with crassin acetate at non-toxic concentrations leads to a significant increase in HO-1 mRNA and protein expression, as well as its enzymatic activity in dendritic cells. researchgate.netnih.govashpublications.orgnih.gov This induction of the HO-1 system is considered a key mechanism behind the immunosuppressive effects of this compound. researchgate.netnih.govashpublications.orgnih.gov

The HO-1 enzyme catalyzes the breakdown of heme into biliverdin, free iron, and carbon monoxide (CO). nih.gov These by-products, particularly CO, are known to modulate various cellular functions and contribute to the anti-inflammatory and cytoprotective effects associated with HO-1 induction. nih.govashpublications.org The ability of this compound to trigger this pathway suggests its potential as a modulator of immune responses through the HO-1/CO system. researchgate.netnih.govashpublications.org Research has shown that other compounds known to induce HO-1 or release CO can mimic the inhibitory effects of this compound on dendritic cell maturation. researchgate.netnih.govashpublications.org This further supports the central role of the HO-1 system in the molecular action of this compound. researchgate.netnih.govashpublications.org

The induction of HO-1 by this compound has also been observed in other contexts, such as in studies on dystrophic muscle improvement in zebrafish models. oup.comoup.com This suggests that the modulation of the HO-1 pathway by this compound may have broader therapeutic implications beyond its immunosuppressive properties. oup.comoup.com

Reactive Oxygen Species (ROS) Involvement in Cellular Responses

Research indicates a significant role for reactive oxygen species (ROS) in the cellular responses triggered by this compound. rcsi.com In studies on triple-negative breast cancer (TNBC) cells, this compound treatment led to a decrease in cell viability that was associated with an increase in ROS. rcsi.com This suggests that the compound induces a state of oxidative stress within the cancer cells. rcsi.com

The involvement of ROS is further highlighted by the fact that the effects of this compound on cell viability and signaling pathways could be reversed by the antioxidant N-acetyl-L-cysteine (NAC). rcsi.com This finding points to ROS as a key upstream mediator in the mechanism of action of this compound in this context. rcsi.com The generation of ROS can lead to the oxidation of cellular macromolecules, including proteins and lipids, which can in turn trigger various downstream cellular events. rcsi.commdpi.com

While ROS are often associated with cellular damage, they can also act as signaling molecules. rcsi.comfrontiersin.org The observed increase in ROS following this compound treatment appears to be a crucial event that initiates a cascade of cellular responses, ultimately leading to cytostasis in cancer cells. rcsi.com

Signaling Pathway Perturbations (e.g., Akt, ERK phosphorylation)

This compound has been shown to perturb key cellular signaling pathways, notably the Akt and ERK pathways, which are critical for cell survival, proliferation, and differentiation. rcsi.com In studies with triple-negative breast cancer (TNBC) cells, treatment with this compound resulted in an unexpected increase in the phosphorylation of both Akt (pAkt) and ERK (pERK). rcsi.com This is noteworthy because these pathways are typically associated with cell survival. rcsi.com

The activation of Akt and ERK by this compound appears to be a direct consequence of the increased levels of reactive oxygen species (ROS). rcsi.com The antioxidant N-acetyl-L-cysteine (NAC) was able to prevent the this compound-induced increases in pAkt and pERK levels, indicating that the activation of these signaling pathways is mediated by an oxidative environment. rcsi.com ROS can directly oxidize and activate members of the PI3K/Akt and ERK signaling pathways. rcsi.com

This paradoxical activation of pro-survival pathways in conjunction with reduced cell viability suggests a complex mechanism of action. rcsi.com It is proposed that the sensitization of TNBC cells to ROS by this compound leads to the activation of Akt and ERK, which, instead of promoting proliferation, contributes to a state of cytostasis or cell cycle arrest. rcsi.com

Identification and Characterization of Cellular Targets

Immune Cell Modulation (e.g., Dendritic Cells, T Cells)

This compound demonstrates significant immunomodulatory properties by targeting key immune cells, including dendritic cells (DCs) and T cells. researchgate.netnih.govashpublications.orgnih.gov It has been shown to suppress the maturation of dendritic cells induced by lipopolysaccharide (LPS), a component of bacterial cell walls. researchgate.netnih.govashpublications.orgnih.gov This is evidenced by the inhibition of the upregulation of surface markers such as MHC class II, CD40, CD80, and CD86, which are essential for antigen presentation to T cells. researchgate.net

Furthermore, this compound effectively inhibits both allogeneic mixed leukocyte reactions and the antigen-specific activation of CD4+ T cells by bone marrow-derived dendritic cells. researchgate.netnih.govashpublications.orgnih.gov This indicates that this compound can interfere with the initial stages of an adaptive immune response. researchgate.netnih.govashpublications.org

In addition to its effects on dendritic cells, this compound directly impacts T cell function. researchgate.netnih.gov It has been found to inhibit T-cell proliferation triggered by mitogens like Concanavalin A (Con A) and phorbol (B1677699) myristate acetate (PMA) plus ionomycin. researchgate.netnih.gov This suggests that this compound can suppress T cell activation independent of its effects on dendritic cells, highlighting its dual functionality as an immunosuppressant. researchgate.netnih.govashpublications.org

Cellular TargetEffect of this compoundReference
Dendritic Cells (DCs) Inhibits LPS-induced maturation researchgate.netnih.govashpublications.orgnih.gov
Suppresses upregulation of MHC class II, CD40, CD80, CD86 researchgate.net
T Cells Inhibits mitogen-triggered proliferation researchgate.netnih.gov
Suppresses allogeneic and antigen-specific activation researchgate.netnih.govashpublications.orgnih.gov

Impact on Cell Cycle Progression and Cytostasis

This compound has been demonstrated to impact cell cycle progression, leading to a state of cytostasis, or the inhibition of cell division. rcsi.com In studies using triple-negative breast cancer (TNBC) cells, treatment with this compound caused a significant shift in the cell cycle distribution. rcsi.com Specifically, there was a notable decrease in the proportion of cells in the G1 phase and a corresponding increase in the G2/M phase, indicating a G2/M cell cycle arrest. rcsi.com

This induction of cell cycle arrest is a key mechanism contributing to the observed reduction in cancer cell viability. rcsi.com Importantly, this effect appears to be cytostatic rather than cytotoxic, as evidence of apoptosis, necrosis, necroptosis, or ferroptosis was not observed at the tested concentrations. rcsi.com The cytostatic effect is linked to the increased production of reactive oxygen species (ROS) and the subsequent activation of Akt and ERK signaling pathways. rcsi.com

Further supporting its role in inducing a non-proliferative state, this compound has been identified in high-throughput screens for its ability to induce senescence in prostate cancer cells. aacrjournals.org Senescence is a state of permanent cell cycle arrest. aacrjournals.org

Cell LineEffect of this compoundKey FindingsReference
MDA-MB-231 (TNBC) G2/M cell cycle arrestSignificant shift from G1 to G2/M phase. rcsi.com
TNBC cells CytostasisReduced cell viability without inducing cell death. rcsi.com
DU145 (Prostate Cancer) Induction of senescenceIdentified in a screen for senescence-inducing compounds. aacrjournals.org

Influence on Specific Enzyme Activities (e.g., Phospholipase A2)

While direct and extensive studies on the influence of this compound on a wide range of specific enzymes are not broadly available in the reviewed literature, some related compounds and contexts provide insights. For instance, cajucarinolide (B1668210) and isocajucarinolide (B233358) are noted as potent inhibitors of Phospholipase A2 (PLA2), an enzyme that can be a target in cancer treatment due to its involvement in pro-inflammatory and pro-tumoral pathways. frontiersin.org Although not a direct assessment of this compound, this highlights the potential for related diterpenes to interact with and inhibit key enzymes.

Assessment of Biological Activities in Pre-Clinical Models (excluding human trials)

In Vitro Cellular Assays for Growth Inhibition (e.g., against cancer cell lines, fibroblasts, leukemia cells)

This compound has demonstrated notable cytotoxic activity against a variety of cell lines in laboratory settings. Early research identified its potential as an antineoplastic agent. nih.gov It has shown cytotoxicity at concentrations of 1-10 µg/ml against mouse fibroblasts, human leukemic cells, and HeLa cells in vitro. annualreviews.org Interestingly, the cytotoxic activity against these cancer cells was significantly diminished when the lactone ring of this compound was opened in dilute alkaline solutions, a finding that offers valuable insights for structure-activity relationship studies. annualreviews.org

Further studies have corroborated its cytotoxic effects. For example, it was found to be cytotoxic to L1210 cell lines with an ED₅₀ of 0.2 µg/ml. nus.edu.sg More recent research has also highlighted its activity against various cancer cell lines, including human promyelocytic leukemia (HL-60) and human lung adenocarcinoma (A549) cells, with IC₅₀ values of 11.8 µM and 5.2 µM, respectively. frontiersin.orgmdpi.com

A screening of numerous natural compounds revealed that this compound was among those that reduced the viability of melanoma cells to less than 3% of the control at a concentration of 5 µM. plos.org However, its effect on the K562 leukemia cell line was less pronounced, suggesting a degree of selectivity in its cytotoxic action. plos.org The compound has also been identified as a hit in screens for agents affecting neuroblastoma tumor-initiating cells. google.com

Interactive Table: In Vitro Growth Inhibition by this compound

Cell LineTypeConcentration/EffectReference
Mouse FibroblastsFibroblast1-10 µg/ml (Cytotoxic) annualreviews.org
Human Leukemic CellsLeukemia1-10 µg/ml (Cytotoxic) annualreviews.org
HeLa CellsCervical Cancer1-10 µg/ml (Cytotoxic) annualreviews.org
L1210LeukemiaED₅₀: 0.2 µg/ml nus.edu.sg
HL-60Promyelocytic LeukemiaIC₅₀: 11.8 µM frontiersin.orgmdpi.com
A549Lung AdenocarcinomaIC₅₀: 5.2 µM frontiersin.orgmdpi.com
Melanoma CellsMelanoma>97% reduction in viability at 5 µM plos.org

In Vivo Immunomodulatory Studies in Animal Models (e.g., contact hypersensitivity)

This compound has been identified as a potent immunosuppressive agent. nih.govnih.gov In a mouse model of allergic contact dermatitis, systemic administration of this compound significantly diminished ear-swelling responses. nih.gov This effect was observed when the compound was administered during both the sensitization and elicitation phases, as well as when given only during one of these phases, indicating that it can inhibit both primary and secondary immune responses. nih.gov

The immunosuppressive action of this compound is linked to its ability to induce the expression of heme oxygenase-1 (HO-1). nih.govnih.gov This enzyme plays a role in negatively regulating immune responses. nih.gov Studies have shown that this compound can prevent allergic contact hypersensitivity responses to oxazolone (B7731731) and also inhibit the migration of Langerhans cells from the epidermis, a key event in the initiation of skin allergies. nih.govnih.gov Notably, this compound did not appear to suppress general host responsiveness to tissue injury, as it had no detectable effect on irritant contact hypersensitivity responses. nih.gov

Investigation of Anti-Inflammatory Effects in Cellular Models

The anti-inflammatory properties of this compound are closely tied to its immunosuppressive activities. By inducing HO-1, this compound can inhibit the maturation of dendritic cells (DCs) induced by lipopolysaccharide (LPS). nih.govnih.govresearchgate.net This is significant because DC maturation is a critical step in initiating an inflammatory immune response.

In cellular models, this compound has been shown to efficiently inhibit the production of various pro-inflammatory cytokines by DCs in a dose-dependent manner. nih.gov These cytokines include IL-12 p40, IL-12 p70, IL-1β, tumor necrosis factor-α, IL-6, and IL-10. nih.gov The ability of this compound to suppress both DC maturation and T-cell activation underscores its potential as a bifunctional immunosuppressant with anti-inflammatory effects. nih.govresearchgate.net

Antimicrobial and Anti-Parasitic Research

Early reports indicated the presence of antimicrobial activity in extracts of gorgonians, the marine organisms from which this compound is isolated. nus.edu.sg While this compound itself has been noted in the context of antimicrobial research, specific and detailed studies on its direct antimicrobial spectrum and potency are limited in the provided search results. researchgate.net It has been mentioned in lists of bioactive marine compounds, some of which have antimicrobial properties. ijpsnonline.com

In the realm of anti-parasitic research, a screen of chemical libraries identified this compound as a lead compound with anti-leishmanial activity. nih.gov This was discovered using a novel ex vivo splenic explant model system for visceral leishmaniasis. nih.gov This finding suggests a potential application for this compound in the development of new treatments for parasitic diseases. nih.gov

Studies on Cell Division Inhibition (e.g., sea urchin eggs)

This compound has been shown to inhibit cell division in fertilized sea urchin eggs at a concentration of 16 µg/ml. nus.edu.sg The use of fertilized sea urchin eggs is a classic model for studying cell division and identifying inhibitors. taylorfrancis.comnih.govnih.gov This biological activity is consistent with the compound's observed cytotoxicity against various cancer cell lines, as the inhibition of cell division is a key mechanism for anti-cancer agents. The activity of this compound in this model further supports its potential as a compound that interferes with fundamental cellular processes like mitosis. nus.edu.sg

Structure Activity Relationship Sar Studies of Crassin Acetate and Its Derivatives

Correlations between Structural Features and Biological Responses

The cytotoxic and anti-inflammatory activities of crassin acetate (B1210297) and related cembranoids are intricately linked to their specific structural features. Research has demonstrated that the presence and nature of various functional groups on the 14-membered ring and the lactone moiety are critical determinants of their biological potency.

A key structural element for the biological activity of many cembranoid lactones is the α-methylene-γ-lactone moiety. mdpi.comresearchgate.net This reactive group is believed to interact with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, through a Michael-type addition. This covalent modification of key cellular proteins can disrupt their function, leading to the observed cytotoxic effects. mdpi.com For instance, studies on various cembranolides have consistently shown that the absence or modification of the exocyclic methylene (B1212753) group on the lactone ring leads to a significant reduction or complete loss of cytotoxicity. researchgate.netresearchgate.net

Beyond the essential α-methylene-γ-lactone, other structural modifications on the cembranoid scaffold have been shown to modulate biological activity. For example, the presence and position of hydroxyl and acetate groups on the 14-membered ring can influence the molecule's polarity, solubility, and interaction with target proteins. In a study of neocrotocembraneic acid derivatives, the introduction of a piperazinyl group in the amide derivatives significantly impacted the anticancer activity. mdpi.com Specifically, a derivative with a fluorophenyl group on the piperazine (B1678402) ring demonstrated more potent inhibitory effects against the HeLa cell line compared to analogs with methyl, phenyl, or nitrophenyl groups. mdpi.com

The following table summarizes the cytotoxic activities of crassin acetate and some of its related cembranoids, highlighting the impact of structural variations on their potency against different cancer cell lines.

Compound NameModification from this compoundCancer Cell LineIC50 (µM)
This compound-L12100.2 (µg/mL)
Crassin HRing B-rearranged diterpenoidA5495.2
Crassin HRing B-rearranged diterpenoidHL-6011.8
Chettaphanin-IIRelated clerodane diterpenoidA5498.4
Chettaphanin-IIRelated clerodane diterpenoidHL-6010.5
Michaolide OLacks α-exo-methylene-γ-lactoneHT-29> 200
Neocrotocembraneic acidDifferent cembranoidHeLa45.4
Compound 8a (neocrotocembraneic acid derivative)Piperazinyl amide derivativeK562/A02Potent

Data compiled from multiple research sources. researchgate.netmdpi.comresearchgate.netnus.edu.sg Please note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Impact of Lactone Ring Integrity on Activity

The α,β-unsaturated γ-lactone ring is a critical pharmacophore for the cytotoxic activity of this compound. The integrity of this ring system, particularly the exocyclic double bond, is paramount for its biological function. It has been demonstrated that opening the lactone ring of this compound results in a dramatic loss of its cytotoxic activity against cancer cells. This observation strongly supports the hypothesis that the lactone moiety is directly involved in the mechanism of action, likely through covalent interactions with cellular targets. rsc.org

Studies on other cembranolides have corroborated the essential role of the α-methylene-γ-lactone moiety. For example, comparing the cytotoxicity of michaolides, it was found that the compound lacking the α-exo-methylene-γ-lactone group was non-cytotoxic, whereas its counterparts possessing this feature exhibited significant activity. researchgate.netresearchgate.net This underscores that the electrophilic nature of the α,β-unsaturated system is a key determinant for the biological response.

Stereochemical Influence on Molecular Interactions

The three-dimensional arrangement of atoms, or stereochemistry, plays a pivotal role in the biological activity of natural products, as it governs the specific interactions with their molecular targets. nih.gov For chiral molecules like this compound, different stereoisomers can exhibit vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

While specific studies comparing the biological activities of all possible stereoisomers of this compound are not extensively documented in the reviewed literature, the principles of stereospecificity are well-established in pharmacology. For many natural products, only one enantiomer or a specific diastereomer displays the desired biological effect, while others may be less active or even have different activities altogether. nih.gov

The synthesis of specific stereoisomers of complex molecules is a significant challenge in organic chemistry. The stereospecific synthesis of the basic nucleus of this compound has been achieved, which opens the door for future investigations into the biological activities of its various stereoisomers. researchgate.net Such studies would be invaluable in precisely defining the three-dimensional pharmacophore and understanding the exact nature of the molecular interactions with its biological targets.

Pharmacophore Elucidation for Targeted Analog Design

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The elucidation of the pharmacophore of this compound is a crucial step in the rational design of new and improved analogs with enhanced anticancer activity and reduced toxicity. nih.govfrontiersin.org

Based on the available SAR data, a preliminary pharmacophore model for the cytotoxic activity of this compound and related cembranoids can be proposed. This model would include:

A hydrogen bond acceptor: The ester and lactone carbonyl groups can act as hydrogen bond acceptors.

A Michael acceptor: The α-methylene-γ-lactone moiety is a key electrophilic center.

Hydrophobic features: The large, lipophilic 14-membered carbocyclic ring contributes to the molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Specific stereochemistry: The defined spatial arrangement of the functional groups is critical for a precise fit with the biological target.

By generating and validating such pharmacophore models, it becomes possible to virtually screen large compound libraries to identify new molecules that fit the model and are therefore likely to exhibit similar biological activity. nih.govfrontiersin.org This computational approach can significantly accelerate the discovery of novel anticancer drug candidates. Furthermore, a well-defined pharmacophore model provides a roadmap for the targeted synthesis of new this compound analogs with modified structural features to optimize their potency and selectivity.

Advanced Research Applications and Future Directions

Crassin Acetate (B1210297) as a Chemical Probe for Biological Processes

Crassin acetate has emerged as a valuable chemical probe for dissecting intricate biological pathways, particularly within the immune system. Its ability to modulate specific cellular functions allows researchers to investigate the roles of its target proteins in health and disease.

A significant discovery has been the identification of this compound as a potent immunosuppressant. nih.govresearchgate.netnih.gov Studies have shown that it effectively inhibits the activation of T-cells, key players in the adaptive immune response. nih.govresearchgate.net This inhibition occurs in response to various stimuli, including allogeneic antigens and mitogens. nih.govresearchgate.netnih.gov

The primary mechanism behind its immunosuppressive effects lies in its ability to induce the expression and enzymatic activity of heme oxygenase-1 (HO-1) in dendritic cells (DCs). nih.govnih.govashpublications.org HO-1 is an enzyme that catabolizes heme into carbon monoxide (CO), biliverdin, and free iron, and the HO-1/CO system is recognized as a negative regulator of immune responses. nih.govashpublications.org By upregulating HO-1, this compound suppresses the maturation of DCs induced by lipopolysaccharides (LPS), thereby hindering their ability to activate T-cells. nih.govresearchgate.netnih.gov This dual action on both T-cells and DCs makes it a bifunctional immunosuppressant. nih.govresearchgate.netnih.gov This targeted activity allows researchers to use this compound to probe the functional roles of the HO-1/CO system in immune regulation. nih.gov

Development of Novel Research Tools Based on this compound Scaffolding

The unique 14-membered macrocyclic structure of this compound provides a valuable scaffold for the development of novel research tools. forskningsradet.no The synthesis of the this compound core and its analogs is an active area of research, aimed at creating new molecules with potentially enhanced or more specific biological activities. forskningsradet.noresearchgate.netacs.org

Organic synthesis strategies, including ring-closing metathesis, have been employed to construct the macrocyclic core of this compound. researchgate.net These synthetic efforts are crucial because the isolation of this compound from its natural source, the soft coral Pseudoplexaura porosa, often yields limited quantities, which can hinder extensive biological testing and clinical development. scispace.comslideshare.netindexcopernicus.com

By modifying the functional groups on the this compound scaffold, researchers can create a library of analogs. forskningsradet.no These analogs can then be used to explore structure-activity relationships (SAR), providing insights into which parts of the molecule are essential for its biological effects. nih.gov This knowledge is instrumental in designing more potent and selective chemical probes and potential therapeutic leads. The development of such tools is vital for exploring the full potential of this class of marine natural products. forskningsradet.no

Computational Modeling and Chemoinformatics in this compound Research

Computational approaches are increasingly being integrated into the study of this compound and other natural products, accelerating the pace of discovery and providing deeper insights into their mechanisms of action.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its protein target. rsc.orgrsc.org Although specific docking studies for this compound are not extensively detailed in the provided results, the general applicability of these methods to cembranoid research is well-established. nih.gov For instance, molecular docking has been used to evaluate the potential of other cembranoids as inhibitors of SARS-CoV-2 main protease (Mpro). nih.gov

MD simulations can further refine the understanding of the binding mode and stability of the ligand-protein complex over time. rsc.orgrsc.org These simulations can reveal conformational changes in both the ligand and the protein upon binding, providing a dynamic picture of the interaction that is often difficult to obtain through experimental methods alone.

In Silico Prediction of Biological Activities and Targets

Chemoinformatics and quantitative structure-activity relationship (QSAR) modeling are used to predict the biological activities and potential targets of compounds based on their chemical structures. slideshare.netnih.govresearchgate.netnih.gov QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. slideshare.netnih.govresearchgate.net

For this compound and its analogs, QSAR studies can help in predicting their immunosuppressive or cytotoxic potencies, guiding the synthesis of new derivatives with improved activity profiles. slideshare.netwikimedia.org These in silico methods can screen large virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing, thereby saving time and resources. nih.gov

Emerging Research Areas for Cembrane (B156948) Diterpenoids

The cembrane diterpenoids, the class of compounds to which this compound belongs, are a large and structurally diverse family of natural products with a wide array of biological activities. nih.govmdpi.commdpi.comontosight.ai While anti-inflammatory and cytotoxic properties are well-documented, research is continually uncovering new potential applications for these molecules. nih.govmdpi.comrsc.org

Emerging areas of investigation for cembrane diterpenoids include their potential as neuroprotective agents, antiviral compounds, and antimalarial drugs. nih.gov Their complex and diverse structures, often featuring multiple stereocenters and functional groups, make them a rich source for lead compounds in drug discovery. nih.govmdpi.com The isolation of new cembranoids from various marine organisms, such as soft corals and fungi, continues to expand the chemical diversity available for biological screening. nih.govmdpi.commdpi.comrsc.orgbohrium.comresearchgate.netmdpi.com

Furthermore, the elucidation of the biosynthetic pathways of cembranoids in their producing organisms is a growing field of interest. oup.comoup.com Understanding how these complex molecules are synthesized in nature can open up avenues for their biotechnological production, potentially providing a more sustainable and scalable source than chemical synthesis or extraction from marine organisms. oup.com

Addressing Research Gaps and Challenges in this compound Investigations

Despite the significant progress made in understanding the chemistry and biology of this compound, several research gaps and challenges remain.

A primary challenge is the limited availability of the compound from its natural source. scispace.com This supply issue hinders large-scale biological studies and preclinical development. While total synthesis has been achieved for the core structure, the development of more efficient and scalable synthetic routes is crucial. forskningsradet.noresearchgate.netacs.orghawaii.edu

Another gap is the definitive identification of all the direct molecular targets of this compound. While its effect on the HO-1 pathway is established, it may interact with other proteins to exert its full range of biological activities. acs.org Comprehensive target identification studies, using techniques such as affinity chromatography and proteomics, are needed to fully elucidate its mechanism of action.

The translation of the potent in vitro activities of this compound into in vivo efficacy and, ultimately, clinical applications presents another hurdle. researchgate.netscispace.com Further preclinical studies are required to evaluate its pharmacokinetic properties, and long-term safety. nih.govresearchgate.net The journey from a promising natural product to a clinically approved drug is long and fraught with challenges, including potential biopiracy issues and the need for sustainable sourcing or production. ed.ac.uk Addressing these challenges will be key to unlocking the full therapeutic potential of this compound and other marine-derived natural products. researchgate.net

Q & A

Q. Methodological Example :

  • Step 1 : Homogenize coral tissue in ethanol.
  • Step 2 : Partition extracts with hexane/water to remove lipids.
  • Step 3 : Fractionate via silica gel chromatography, monitoring fractions via TLC or HPLC.
  • Step 4 : Quantify this compound using mass spectrometry and radioactivity counts (cpm).

Table 1 : Specific Radioactivity of this compound Fractions in Pseudoplexaura porosa

FractionThis compound (mg)Total cpmSpecific Radioactivity (cpm/mg)
262.717564
2711.51276110
2819.02374124
297.3846122
302.1214102

How can researchers resolve contradictions in specific radioactivity data across this compound fractions?

Advanced Research Question
Variations in specific radioactivity (e.g., 64–124 cpm/mg in Pseudoplexaura porosa) may arise from uneven isotope incorporation or enzymatic activity differences. To address this:

  • Approach 1 : Normalize data to tissue biomass or protein content.
  • Approach 2 : Conduct time-course studies to track isotope uptake kinetics.
  • Approach 3 : Use statistical tools (e.g., ANOVA) to assess significance of variations .

Key Consideration : Replicate experiments under controlled conditions (pH, temperature) to minimize biological variability .

What experimental designs are optimal for localizing this compound biosynthesis in coral tissues?

Advanced Research Question
Localization studies require a combination of autoradiography and histochemistry. For example:

  • Step 1 : Incubate coral fragments with 14C^{14}\text{C}-acetate.
  • Step 2 : Section tissues and expose to X-ray film for autoradiography.
  • Step 3 : Counterstain with hematoxylin/eosin to correlate radioactive signals with anatomical structures .

Validation : Compare results with in situ hybridization for biosynthetic enzymes (e.g., terpene synthases) .

How does this compound modulate immune responses, and what assays validate its immunosuppressive activity?

Advanced Research Question
this compound triggers heme oxygenase-1 (HO-1) expression in dendritic cells, suppressing pro-inflammatory cytokines. Key assays include:

  • In vitro : ELISA for cytokine levels (e.g., TNF-α, IL-6) in LPS-stimulated dendritic cells.
  • In vivo : Murine models of inflammation (e.g., delayed-type hypersensitivity) .

Table 2 : Immunosuppressive Effects of this compound in Dendritic Cells

Assay TypeParameter MeasuredResult (vs. Control)
HO-1 ExpressionFold increase (qPCR)3.2×
TNF-α ProductionReduction (%)58%
T-cell ProliferationInhibition (%)72%

What challenges arise in replicating this compound biosynthesis studies, and how can they be mitigated?

Advanced Research Question
Replication challenges include:

  • Challenge 1 : Seasonal variability in coral metabolite production.
    • Solution : Collect samples during consistent reproductive phases.
  • Challenge 2 : Low metabolite yield.
    • Solution : Scale up extraction volumes or use bioreactors for in vitro cultures .

Best Practice : Document all protocols in detail, including solvent ratios, column dimensions, and centrifugation parameters .

How should researchers design studies to investigate this compound’s ecological role in coral symbiosis?

Basic Research Question

  • Hypothesis : this compound mediates coral-microbe interactions.
  • Method : Metabolomic profiling of coral mucus before/after pathogen exposure.
  • Tools : LC-MS for this compound quantification; 16S rRNA sequencing for microbiome analysis .

Data Interpretation : Correlate this compound levels with shifts in microbial diversity.

What analytical techniques are critical for characterizing this compound’s structural stability?

Basic Research Question

  • Technique 1 : Nuclear Magnetic Resonance (NMR) for stereochemical analysis.
  • Technique 2 : High-Resolution Mass Spectrometry (HR-MS) for molecular formula confirmation.
  • Technique 3 : X-ray crystallography (if crystalline derivatives are obtainable) .

Validation : Compare spectral data with published databases (e.g., SciFinder, PubChem) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.